molecular formula C7H3BrF3N3 B083813 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine CAS No. 13577-72-5

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B083813
CAS RN: 13577-72-5
M. Wt: 266.02 g/mol
InChI Key: QOYUQFRNTGHVHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions. These compounds are characterized using NMR spectroscopy, and their structures are confirmed through monocrystalline X-ray crystallography (Jabri et al., 2023).

Molecular Structure Analysis

The molecular and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing insights into its geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions which are critical for understanding its reactivity and interaction with other molecules (Rodi et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine derivatives include palladium-catalyzed cascade reactions, demonstrating the compound's reactivity and potential for creating complex hybrid structures. Such reactions highlight the versatility of the compound in synthetic chemistry (Zhang et al., 2016).

Physical Properties Analysis

Investigations into the physical properties of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine derivatives include analyses of their crystal packing, intermolecular interactions, and fluorescence properties. Such studies provide insights into the material characteristics that could influence their applications in various fields, including as fluorescent probes (Khan et al., 2012).

Chemical Properties Analysis

The chemical properties of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine and its derivatives have been explored through various studies, including their potential as anticancer and antimicrobial agents. The imidazo[4,5-b]pyridine moiety is considered a promising template for the synthesis of agents with significant biological activity (Shelke et al., 2017).

Scientific Research Applications

Applications in Corrosion Inhibition

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine derivatives, particularly SB9a and SB14a, demonstrate high inhibitory performance against mild steel corrosion in acidic environments. These derivatives act as mixed-type inhibitors, offering more than 88% efficiency in specific conditions. Their action is supported by experimental techniques like weight loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS), along with theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. The surface morphology and the formation of protective layers on mild steel were confirmed through Scanning Electron Microscopy (SEM) and energy dispersive X-ray (EDX) analysis (Saady et al., 2021).

Applications in Anticancer and Antimicrobial Activities

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine and its derivatives have shown promising results in anticancer and antimicrobial activities. Specific compounds synthesized using microwave-assisted and conventional methods exhibited significant antibacterial, antifungal, and anticancer activities. These compounds, especially those targeting breast cancer cell lines MCF-7 and BT-474, highlight the potential of the imidazo[4,5-b]pyridine moiety as a template for developing new anticancer and antimicrobial agents (Shelke et al., 2017).

Applications in Molecular Structure Analysis

The molecular geometry and intermolecular interactions of 6-bromo-imidazo[4,5-b]pyridine derivatives have been a subject of study. Investigations using single-crystal X-ray diffraction reveal insights into the molecular structure, hydrogen bonding, and π-π interactions present in the crystal packing of these compounds. Such detailed structural analyses are pivotal for understanding the chemical behavior and potential applications of these compounds (Rodi et al., 2013).

Safety And Hazards

The safety information for 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine indicates that it has several hazard statements including H302, H312, H332, H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

Future Directions

The future directions for the research and development of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine and its derivatives could involve further exploration of their potential as mTOR inhibitors . Additionally, their potential antimicrobial features could also be explored .

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYUQFRNTGHVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406702
Record name 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

CAS RN

13577-72-5
Record name 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13577-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromopyridine-2,3-diamine (100 mg, 0.53 mmol) in trifluoroacetic acid (20 mL) and hydrochloric acid (4 mL) was stirred overnight at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum and dissolved in water (100 ml), adjusted to pH 8 with sodium carbonate and extracted with ethyl acetate (3×80 ml). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under vacuum to produce 6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine as a brown solid (200 mg, crude). To a solution of (4-chlorophenyl)boronic acid (117 mg, 0.75 mmol) in water (5 mL) and dioxane (15 mL) was added 6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine (100 mg, crude), Pd(PPh3)4 (43.4 mg, 0.04 mmol) and sodium carbonate (119.5 mg, 1.13 mmol). The resulting solution was stirred overnight at 100° C. with an inert atmosphere of nitrogen and then concentrated under vacuum. The residue was dissolved in water (50 mL), extracted with ethyl acetate (4×50 mL), the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product (60 mg) was purified by Prep-HPLC to produce 6-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine. TFA salt as a white solid (30 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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